[(3-Bromo-4-fluorophenyl)methyl](pentan-3-YL)amine
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Overview
Description
(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, which is attached to a pentan-3-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Alkylation: The brominated and fluorinated phenylmethylamine is then subjected to alkylation with pentan-3-yl halide under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-4-fluorophenyl)methylamine may involve large-scale bromination and fluorination reactions followed by continuous flow alkylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: Imines or nitroso compounds.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Bromo-4-fluorophenyl)methylamine can be compared with other similar compounds, such as:
(3-Chloro-4-fluorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.
(3-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.
(3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.
Properties
Molecular Formula |
C12H17BrFN |
---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H17BrFN/c1-3-10(4-2)15-8-9-5-6-12(14)11(13)7-9/h5-7,10,15H,3-4,8H2,1-2H3 |
InChI Key |
CLIDQWFSHFNJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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